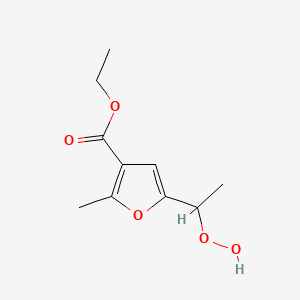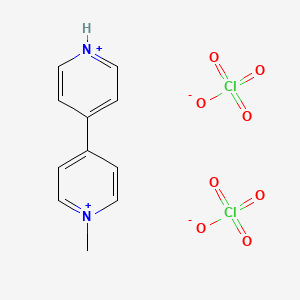![molecular formula C14H18O B14281980 {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene CAS No. 141412-46-6](/img/structure/B14281980.png)
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is an organic compound that features a benzene ring substituted with a but-2-en-1-yloxy group and a but-3-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene typically involves the reaction of benzene with but-2-en-1-ol and but-3-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with but-2-en-1-ol in the presence of a strong base like sodium hydride to form the ether linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the coupling reactions between benzene and the butenyl alcohols. The process is typically conducted in a controlled environment to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the butenyl groups to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of but-2-en-1-al or but-2-enoic acid.
Reduction: Formation of {1-[(But-2-en-1-yl)oxy]butane}.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the butenyl groups can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-[(But-2-en-1-yl)oxy]butane}: A saturated analog with similar ether linkage but without the double bonds.
{1-[(But-2-en-1-yl)oxy]propane}: A shorter chain analog with similar functional groups.
{1-[(But-2-en-1-yl)oxy]hexane}: A longer chain analog with similar functional groups.
Uniqueness
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is unique due to its combination of aromatic and aliphatic characteristics, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
141412-46-6 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
1-but-2-enoxybut-3-enylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h3-8,10-11,14H,2,9,12H2,1H3 |
InChI-Schlüssel |
TWXBWKLYYJGXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)


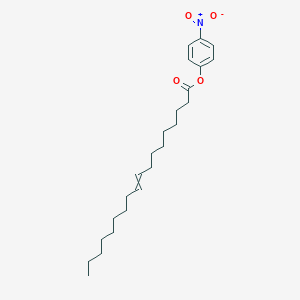
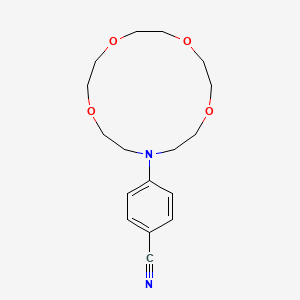

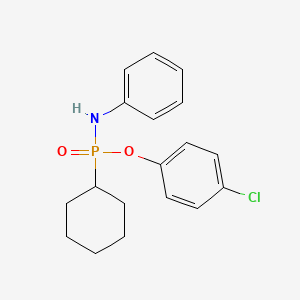
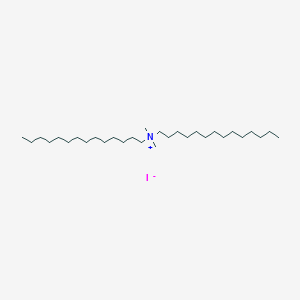
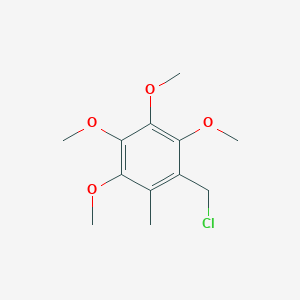
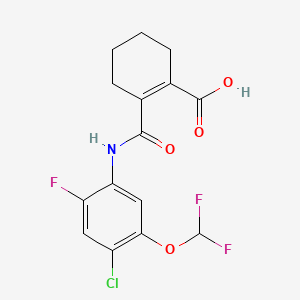
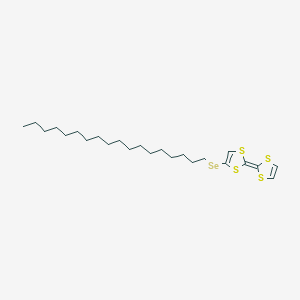
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
